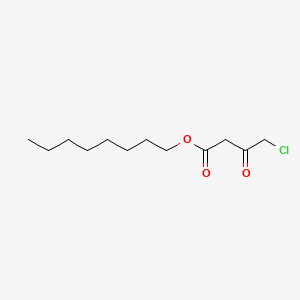

Octyl-4-chloroacetoacetate

Übersicht

Beschreibung

Octyl-4-chloroacetoacetate, also known as Octyl 4-chloro-3-oxobutanoate, is a chemical compound . It is a clear yellow liquid .

Synthesis Analysis

While there isn’t specific information available on the synthesis of Octyl-4-chloroacetoacetate, a method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester has been disclosed . This method involves adding solvent into a chlorination kettle, cooling, adding the mixed solution of the second part of solvent and diketene, and cooling; introducing chlorine gas in sections, adjusting the flow rate of the chlorine gas in each section, and after the introduction of the chlorine gas is finished; dripping methanol or ethanol for esterification reaction .Physical And Chemical Properties Analysis

Octyl-4-chloroacetoacetate is a clear yellow liquid . It is similar to Octyl Acetate, which is a colorless liquid that is moderately soluble in water . It has a pleasant, fruity odor, somewhat like that of oranges .Wissenschaftliche Forschungsanwendungen

1. Bioconversion in Yeast

Octyl-4-chloroacetoacetate (OCA) has been studied for its ability to be bioconverted by yeast into chiral alcohol, a precursor of L-carnitin. Research demonstrated that in a monophasic system with free cells, over 90% bioconversion of OCA was achieved, showing significant potential for the production of L-carnitin, an important physiological agent (Baré et al., 1991).

2. Environmental Science

In environmental science, studies have explored the distribution of hydrophobic ionogenic organic compounds like OCA in various systems. The research focuses on understanding the octanol-water distribution of such compounds, which is essential for predicting their environmental behavior and potential risks (Jafvert et al., 1990).

3. Electrocatalytic Reduction

Investigations into the electrocatalytic reduction of halogenated acids, including compounds similar to OCA, have been conducted. These studies are crucial for understanding how such compounds interact with electrodes, potentially leading to applications in electrochemical sensors or environmental remediation technologies (Liu et al., 2000).

4. Synthesis of Functionalized Pyrrolidines

OCA and related compounds have been used in the synthesis of functionalized pyrrolidines, which are important in the development of pharmaceuticals and agrochemicals. The multi-component reactions involving OCA derivatives offer a pathway to these valuable compounds (Devi & Perumal, 2006).

5. Microbial Reduction for Chiral Synthesis

The use of microorganisms for the reduction of OCA to produce chiral alcohols has been a significant area of research. This bioconversion process is an efficient and environmentally friendly approach to synthesize chiral compounds that are important in the pharmaceutical industry (Ribeiro et al., 2009).

Safety and Hazards

Zukünftige Richtungen

A recent study has shown interest in the synthesis of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions . This suggests potential future directions in the use of similar compounds in the synthesis of pharmaceuticals .

Eigenschaften

IUPAC Name |

octyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBGSRKQOYZMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194020 | |

| Record name | Octyl-4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41051-21-2 | |

| Record name | Octyl-4-chloroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl-4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3S,5R,6R,7R,9S,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1213891.png)

![1-[2,2-Difluoro-2-(3,4,5-trimethoxy-phenyl)-acetyl]-piperidine-2-carboxylic acid 4-phenyl-1-(3-pyridin-3-YL-propyl)-butyl ester](/img/structure/B1213902.png)